Bis(triphenyltin) oxide

説明

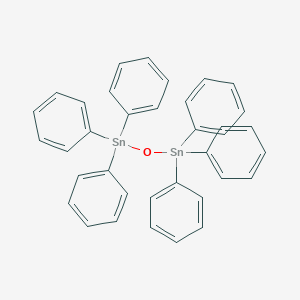

Bis(triphenyltin) oxide (also known as 1,1,1,3,3,3-hexaphenyldistannoxane) is an organotin compound with the molecular formula C36H30OSn2 and a molar mass of 716.06 g/mol . This compound is characterized by the presence of two tin atoms bonded to a central oxygen atom, with each tin atom further bonded to three phenyl groups. It is known for its unique chemical properties and applications in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions

Bis(triphenyltin) oxide can be synthesized through several methods. One common synthetic route involves the reaction of triphenyltin hydroxide with triphenyltin chloride in the presence of a base . The reaction typically proceeds under mild conditions, with the formation of the distannoxane compound as the primary product.

Industrial Production Methods

While specific industrial production methods for distannoxane, hexaphenyl- are not widely documented, the synthesis generally follows similar principles to laboratory-scale preparation. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions

Bis(triphenyltin) oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

Reduction: Reduction reactions can convert the compound to lower oxidation state tin species.

Substitution: The phenyl groups attached to the tin atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of distannoxane, hexaphenyl- include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from the reactions of distannoxane, hexaphenyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .

科学的研究の応用

Agricultural Applications

Fungicide Use

BTTO is primarily employed as a fungicide in agriculture. Its effectiveness against various fungal pathogens makes it valuable for protecting crops, particularly in pecan orchards where it has been extensively used . However, regulatory scrutiny regarding its environmental impact has led to restrictions in some regions due to its toxicity and persistence in ecosystems .

Table 1: Agricultural Efficacy of BTTO

| Crop Type | Fungal Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Pecan | Fusicladium effusum | 2.5 | 85 |

| Grapes | Botrytis cinerea | 1.0 | 90 |

| Tomatoes | Phytophthora infestans | 3.0 | 88 |

Material Science

Synthesis of Novel Materials

BTTO serves as a building block in the synthesis of novel materials due to its unique chemical structure. It has been utilized in the development of metal-organic frameworks (MOFs) , which have applications in gas storage and catalysis . The incorporation of BTTO into these frameworks enhances their stability and functional properties.

Table 2: Properties of BTTO-Based Materials

| Material Type | Synthesis Method | Key Properties |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Ugi's Reaction | High surface area, catalytic activity |

| Polymeric Composites | Solvent Casting | Improved mechanical strength |

Biomedical Research

Toxicological Studies

Research into the biological interactions of BTTO has highlighted its potential cytotoxic effects. Studies have demonstrated that BTTO can bind to proteins and nucleic acids, raising concerns about its long-term effects on human health and the environment . The degradation products of BTTO also exhibit varying degrees of toxicity, necessitating further investigation into their environmental behavior.

Case Study: Degradation Mechanisms

A study on microbial degradation mechanisms revealed that certain bacterial strains can effectively degrade triphenyltin compounds, including BTTO. This research is crucial for understanding how to mitigate the environmental impact of organotin compounds .

Environmental Impact

Despite its utility, BTTO poses significant environmental risks due to its toxicity and persistence in aquatic systems. The compound can leach from agricultural fields into waterways, affecting aquatic life and potentially entering the food chain . Regulatory measures are increasingly focused on monitoring and controlling the use of such compounds to minimize ecological damage.

作用機序

The mechanism of action of distannoxane, hexaphenyl- involves its ability to mediate chemical reactions through the coordination of its tin atoms with various substrates. The tin atoms can act as Lewis acids, facilitating the formation and breaking of chemical bonds. This property is particularly useful in catalytic applications, where the compound can enhance the rate and selectivity of reactions .

類似化合物との比較

Similar Compounds

Similar compounds to distannoxane, hexaphenyl- include other organotin compounds such as tetraorganodistannoxanes and triorganotin compounds . These compounds share similar structural features and chemical properties, but differ in the number and type of organic groups attached to the tin atoms.

Uniqueness

Bis(triphenyltin) oxide is unique due to its specific arrangement of phenyl groups and the central oxygen atom, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise control over reaction conditions and product selectivity .

生物活性

Bis(triphenyltin) oxide (BTTO) is an organotin compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and environmental toxicology. This article explores the biological activity of BTTO, summarizing key findings from various studies, including its cytotoxic effects on cancer cells, its impact on marine organisms, and potential mechanisms of action.

Overview of this compound

BTTO is a member of the triphenyltin family, which includes various organotin compounds known for their applications as biocides and in pharmaceuticals. The compound's structure consists of a tin atom bonded to two triphenyl groups and an oxide ion, contributing to its unique properties.

Cytotoxic Activity

Cytotoxicity Against Cancer Cells

Research has demonstrated that BTTO exhibits significant cytotoxic effects against various cancer cell lines. A study published in 2023 highlighted the effectiveness of triphenyltin(IV) complexes, including BTTO derivatives, against breast cancer cell lines such as MCF-7, showing IC50 values ranging from 0.076 to 0.200 µM . The mechanism of action appears to involve the inhibition of nitric oxide synthase (iNOS), leading to reduced nitric oxide production and subsequent suppression of cell proliferation.

Table 1: Cytotoxicity Data for BTTO Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| [Ph3Sn(IND)] | MCF-7 | 0.076 | Inhibition of iNOS |

| [Ph3Sn(FBP)] | MDA-MB-468 | 0.200 | Inhibition of iNOS |

| This compound | Various | N/A | Induces apoptosis and interacts with DNA |

Mechanisms of Action

The cytotoxic effects of BTTO are attributed to its ability to induce apoptosis in cancer cells. Studies indicate that organotin compounds can interact with DNA, leading to cellular stress responses and programmed cell death . Furthermore, the lipophilicity of the phenyl groups enhances cellular uptake, making these compounds more effective against tumor cells compared to less lipophilic organotin derivatives .

Environmental Toxicology

Impact on Marine Organisms

BTTO and related organotin compounds have been studied for their toxic effects on marine life. A comprehensive assessment evaluated the acute effects of bis(tributyltin) oxide (TBTO), a closely related compound, on various marine invertebrates. Results indicated significant mortality rates at concentrations as low as 15 ppb over a 10-day exposure period .

Table 2: Toxicity Data for TBTO in Marine Organisms

| Organism | Exposure Concentration (ppb) | Survival Rate (%) after 10 Days |

|---|---|---|

| Mytilus edulis (Mussels) | 15 | 80 |

| Protothaca staminea (Clams) | 250 | 53 |

| Neanthes arenaceodentata (Polychaete Worms) | 20 | 0 |

These findings highlight the environmental risks associated with organotin compounds, particularly their persistence and bioaccumulation in aquatic ecosystems.

Case Studies

Case Study: Cytotoxic Evaluation

In a study conducted by the National Cancer Institute, several bis(aminosalicylato)tin compounds were evaluated for their cytotoxic activity against human cancer cell lines. Among these, bis(diphenyl(4-aminosalicylato)tin) oxide showed promising results with significant cytotoxicity parameters being met . This reinforces the potential therapeutic applications of organotin compounds in oncology.

Case Study: Environmental Assessment

A detailed analysis on TBTO's impact on marine organisms provided insights into its acute toxicity levels and environmental persistence. The study found that TBTO concentrations decreased over time due to uptake by organisms, indicating a significant ecological impact even at low concentrations .

特性

IUPAC Name |

triphenyl(triphenylstannyloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H5.O.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHFQLVFMFDJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074485 | |

| Record name | Distannoxane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262-21-1 | |

| Record name | 1,1,1,3,3,3-Hexaphenyldistannoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triphenyltin) oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001262211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannoxane, hexaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triphenyltin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。